molecular formula C12H9N3O6 B14624753 1,8-Dimethyl-2,4,5-trinitronaphthalene CAS No. 54559-00-1

1,8-Dimethyl-2,4,5-trinitronaphthalene

Cat. No.: B14624753
CAS No.: 54559-00-1
M. Wt: 291.22 g/mol
InChI Key: CYXLXURJKLQPNN-UHFFFAOYSA-N
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Description

1,8-Dimethyl-2,4,5-trinitronaphthalene is a nitroaromatic compound known for its unique chemical structure and properties This compound is characterized by the presence of three nitro groups (-NO2) attached to a naphthalene ring, along with two methyl groups (-CH3)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,8-Dimethyl-2,4,5-trinitronaphthalene typically involves the nitration of naphthalene derivatives. One common method is the nitration of 1,8-dimethylnaphthalene using a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to achieve the desired product with high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow nitration processes. These methods offer advantages such as improved safety, scalability, and efficiency. The use of solid acid catalysts and environmentally benign nitrating agents is also explored to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1,8-Dimethyl-2,4,5-trinitronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,8-Dimethyl-2,4,5-trinitronaphthalene finds applications in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1,8-Dimethyl-2,4,5-trinitronaphthalene involves its interaction with molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially leading to biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1,5-Dimethyl-2,4,8-trinitronaphthalene
  • 1,3-Dimethyl-2,4,7-trinitronaphthalene
  • 1,6-Dimethyl-2,4,9-trinitronaphthalene

Comparison: 1,8-Dimethyl-2,4,5-trinitronaphthalene is unique due to the specific positioning of its nitro and methyl groups, which influence its chemical reactivity and properties.

Properties

CAS No.

54559-00-1

Molecular Formula

C12H9N3O6

Molecular Weight

291.22 g/mol

IUPAC Name

1,8-dimethyl-2,4,5-trinitronaphthalene

InChI

InChI=1S/C12H9N3O6/c1-6-3-4-8(13(16)17)12-10(15(20)21)5-9(14(18)19)7(2)11(6)12/h3-5H,1-2H3

InChI Key

CYXLXURJKLQPNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C(C2=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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